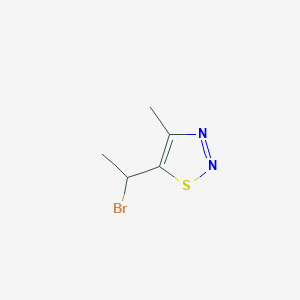

5-(1-溴乙基)-4-甲基-1,2,3-噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole” is likely to be an organic compound containing a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The “5-(1-Bromoethyl)” indicates that a bromoethyl group is attached to the 5th carbon of the thiadiazole ring, and “4-methyl” indicates a methyl group attached to the 4th carbon .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiadiazole derivatives are often synthesized through the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis

The molecular structure of this compound would likely show a thiadiazole ring substituted with a bromoethyl group at the 5th carbon and a methyl group at the 4th carbon .Chemical Reactions Analysis

Thiadiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the other functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, bromoethylbenzene, a compound that also contains a bromoethyl group, is a liquid at room temperature with a boiling point of 94 °C/16 mmHg and a density of 1.356 g/mL at 25 °C .科学研究应用

杀虫剂开发和生物活性

5-甲基-1,2,3-噻二唑,包括衍生物如5-(1-溴乙基)-4-甲基-1,2,3-噻二唑,在新型杀虫剂开发中起着关键作用,因为它们具有显著的生物活性。最近的研究合成并评估了一系列5-甲基-1,2,3-噻二唑,揭示了其对各种真菌具有广谱活性和潜在的抗病毒活性,使这些化合物成为杀虫剂开发的有希望的候选物。初步的构效关系研究证实了5-位置取代的1,2,3-噻二唑在展现良好抗病毒活性方面的重要性,值得在杀虫剂开发中进一步研究(Zheng et al., 2010)。

癌症治疗的光动力疗法

一种新的锌酞菁衍生物,含有新的苯磺酰胺衍生物基团和席夫碱,包括5-甲基-1,2,3-噻二唑基团,已经合成并表征。该化合物表现出优异的光物理和光化学性质,包括高单线态氧量子产率和适当的光降解量子产率,对于光动力疗法中的II型机制至关重要。其作为II型光敏剂的显著潜力使其成为光动力疗法中癌症治疗的有希望候选者(Pişkin, Canpolat, & Öztürk, 2020)。

抗微生物和抗菌剂

已合成并测试了5-(1-溴乙基)-4-甲基-1,2,3-噻二唑衍生物的抗微生物和抗菌活性。这些化合物对一系列微生物菌株,包括革兰氏阳性和革兰氏阴性细菌,展现出有希望的结果。已发现特定衍生物对诸如枯草杆菌、大肠杆菌和金黄色葡萄球菌等病原体具有显著的抗菌活性。结构和化学分析,包括元素分析、核磁共振、红外线和质谱图谱,证实了它们作为有效抗微生物剂的潜力,为新抗生素的开发提供了途径(Zhang et al., 2010; Atta et al., 2011)。

抗癌剂

已合成并评估了5-(1-溴乙基)-4-甲基-1,2,3-噻二唑衍生物的抗癌活性。研究表明,该类别中的特定化合物展现出强效的抗癌效果,特别是对肝细胞癌等细胞系。正在研究这些化合物的结构和活性关系,以增强它们作为抗癌剂的功效(Gomha et al., 2017)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-(1-bromoethyl)-4-methylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-3(6)5-4(2)7-8-9-5/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGGITJMDGUMAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2467240.png)

![2-cyano-N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467244.png)

![N-(2-chlorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2467248.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride](/img/structure/B2467250.png)

![5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2467251.png)

![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)

![Ethyl 1-{2-chloro-4-[4-(trifluoromethyl)piperidino]benzoyl}-3-piperidinecarboxylate](/img/structure/B2467258.png)

![[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid](/img/structure/B2467259.png)